molecular formula C23H18N2O3 B447261 (4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

(4Z)-4-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-1-PHENYLPYRAZOLIDINE-3,5-DIONE

Cat. No.: B447261
M. Wt: 370.4 g/mol
InChI Key: NDWMSBYUWXNXGT-HKWRFOASSA-N
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Description

Preparation Methods

The synthesis of BAS-01047655 involves several steps, starting with the preparation of the core pyrazolidine-3,5-dione structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

BAS-01047655 undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of BAS-01047655 involves its interaction with specific molecular targets and pathways. One of the primary targets of the compound is the proto-oncogene tyrosine-protein kinase SRC, which plays a crucial role in cell signaling and cancer progression. BAS-01047655 acts as an inhibitor of SRC, thereby disrupting the signaling pathways that promote cancer cell growth and survival . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall biological effects.

Comparison with Similar Compounds

BAS-01047655 can be compared with other similar compounds, such as:

The uniqueness of BAS-01047655 lies in its specific combination of functional groups and its ability to interact with particular molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H18N2O3

Molecular Weight

370.4 g/mol

IUPAC Name

(4Z)-1-phenyl-4-[(2-phenylmethoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C23H18N2O3/c26-22-20(23(27)25(24-22)19-12-5-2-6-13-19)15-18-11-7-8-14-21(18)28-16-17-9-3-1-4-10-17/h1-15H,16H2,(H,24,26)/b20-15-

InChI Key

NDWMSBYUWXNXGT-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

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